N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
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Overview
Description
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide typically involves the acetylation of 4-hydroxy-2-methyl-6-nitroaniline. One common method is to react 4-hydroxy-2-methyl-6-nitroaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetamide
- N-(2-Hydroxy-5-nitrophenyl)acetamide
Uniqueness
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is unique due to the presence of both a hydroxy group and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The methyl group further enhances its lipophilicity, potentially improving its bioavailability compared to similar compounds.
Properties
Molecular Formula |
C9H10N2O4 |
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Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(13)4-8(11(14)15)9(5)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) |
InChI Key |
RCRRWHLTIBBXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])O |
Origin of Product |
United States |
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